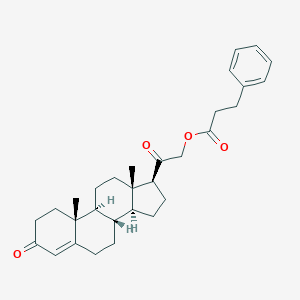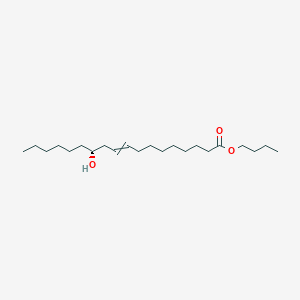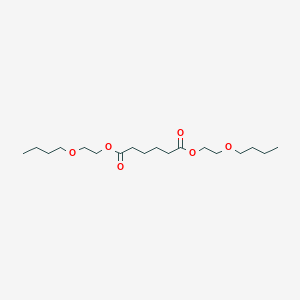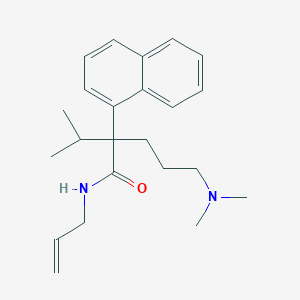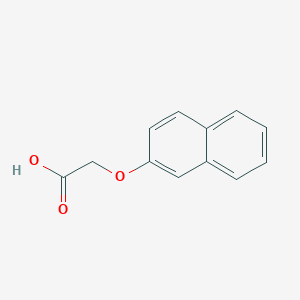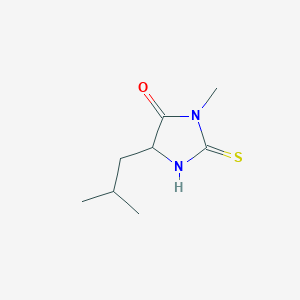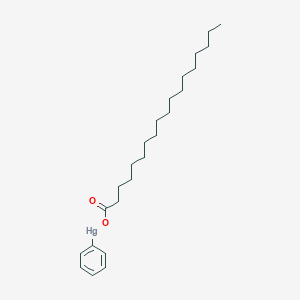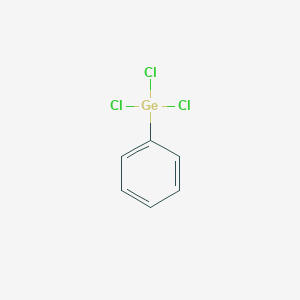
Phenyltrichlorogermane
Descripción general
Descripción
Phenyltrichlorogermane is a chemical compound with the molecular formula C6H5Cl3Ge . It has a molecular weight of 256.06 g/mol .
Synthesis Analysis
Phenyltrichlorogermane can be synthesized from metallic germanium and chlorobenzene using metal chloride catalysts . Copper (I) chloride has been identified as the best catalyst among the metal chlorides tested . The products of this reaction are diphenyldichlorogermane and phenyltrichlorogermane .Molecular Structure Analysis
The molecular structure of Phenyltrichlorogermane is represented by the InChI string: InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H .Physical And Chemical Properties Analysis
Phenyltrichlorogermane has a boiling point of 226-228°C and a density of 1.584 g/mL . Its refractive index at 20°C is 1.5536 .Aplicaciones Científicas De Investigación
Direct Synthesis of Phenylchlorogermanes
Phenyltrichlorogermane is used in the direct synthesis of phenylchlorogermanes . In this process, copper (I) chloride acts as a catalyst, and the products formed are diphenyldichlorogermane and phenyltrichlorogermane . This reaction mainly produces diphenyldichlorogermane, but at the beginning of the reaction, phenyltrichlorogermane is formed by the reaction of chlorobenzene and dichlorogermylene .
Infrared and Raman Spectroscopy
Phenyltrichlorogermane is used in infrared and Raman spectroscopy . The infrared-absorption spectra of liquid phenyltrichlorogermane have been recorded from 4000 to 33 cm−1 . The Raman spectra of the liquids have also been recorded, and depolarization values have been measured .
Catalyst in Chemical Reactions
Phenyltrichlorogermane can act as a catalyst in certain chemical reactions . For instance, in the synthesis of phenylchlorogermanes from metallic germanium, copper chloride catalysts are used, and phenyltrichlorogermane is mainly formed with a 32% yield .
Safety and Hazards
Mecanismo De Acción
Target of Action
Phenyltrichlorogermane is a chemical compound with the formula C6H5Cl3Ge . It is primarily used as a chemical intermediate in research
Mode of Action
In the direct synthesis of phenylchlorogermanes, copper (i) chloride was found to be the best catalyst among the metal chlorides tested, the products being diphenyldichlorogermane and phenyltrichlorogermane .
Propiedades
IUPAC Name |
trichloro(phenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWQSBMDFPABPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148035 | |
| Record name | Trichlorophenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltrichlorogermane | |
CAS RN |
1074-29-9 | |
| Record name | Trichlorophenylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorophenylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1074-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trichlorophenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorophenylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key characteristic of the synthesis of phenyltrichlorogermane from elemental germanium?
A1: A notable feature of this synthesis route is its high selectivity, reaching 96%, for phenyltrichlorogermane. [] This reaction utilizes elemental germanium, tetrachlorogermane, and chlorobenzene without the need for a catalyst. [] The process effectively converts almost all the germanium and tetrachlorogermane starting materials. []
Q2: What is the role of dichlorogermylene in the formation of phenyltrichlorogermane?
A2: Dichlorogermylene acts as a crucial reaction intermediate in this synthesis. [] It is generated from the reaction between elemental germanium and tetrachlorogermane. [] This intermediate then undergoes insertion into the carbon-chlorine (C-Cl) bond of chlorobenzene, leading to the formation of phenyltrichlorogermane. []
Q3: How has spectroscopic analysis been used to characterize phenyltrichlorogermane?
A3: Both infrared and Raman spectroscopy have provided valuable insights into the structure of phenyltrichlorogermane. [] These techniques have allowed researchers to assign specific vibrational modes to the molecule, aiding in the understanding of its structural features. []
Q4: Are there alternative synthetic routes to phenyltrichlorogermane?
A4: Yes, besides using elemental germanium, researchers have explored direct synthesis methods using metallic germanium and chlorobenzene in the presence of metal chloride catalysts. [] These alternative approaches offer potential advantages in terms of reaction conditions and efficiency.
Q5: What can be inferred about the structure of phenyltrichlorogermane from spectroscopic data and comparisons to similar compounds?
A5: While the molecule likely possesses Cs symmetry, the phenyl ring vibrations are often assigned assuming C2v symmetry for interpretation purposes. [] This approach helps to simplify the analysis of the complex vibrational spectra. [] Comparing the spectra of phenyltrichlorogermane to its carbon analog, phenyltrichloromethane, has even prompted reconsideration of some vibrational assignments in the latter. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








